molecular formula C17H12F3N3O2 B3006637 N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide CAS No. 341964-16-7

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide

カタログ番号: B3006637
CAS番号: 341964-16-7
分子量: 347.297
InChIキー: UMADHPLICRGBIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the quinazoline core. The quinazoline ring is linked via an oxygen atom to a para-substituted phenyl group, which is further connected to an acetamide moiety.

特性

IUPAC Name

N-[4-[2-(trifluoromethyl)quinazolin-4-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10(24)21-11-6-8-12(9-7-11)25-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMADHPLICRGBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

  • Molecular Formula : C17H12F3N3O2
  • Molar Mass : 347.29 g/mol
  • CAS Number : 341964-16-7
  • Density : 1.4 g/cm³
  • Boiling Point : 415.7 °C at 760 mmHg
  • LogP : 3.07

The biological activity of N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is primarily attributed to its ability to interact with various biological targets:

  • Acetylcholinesterase (AChE) Inhibition : Quinazoline derivatives have been reported to exhibit significant AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The presence of the trifluoromethyl group enhances the binding affinity to the enzyme's active site, thereby improving inhibitory efficacy .
  • EGFR Inhibition : Research indicates that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Compounds similar to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide have shown promising results against tumor cell lines, demonstrating IC50 values in the nanomolar range .

Biological Activity Data

Activity TypeTargetIC50 ValueReference
AChE InhibitionAcetylcholinesterase0.23 μM
EGFR InhibitionEGFR (wild type)0.47 nM
CytotoxicityA549 Cell Line0.77 μM
CytotoxicityHT-29 Cell Line1.13 μM

Case Studies

  • Alzheimer's Disease Research : In a study focusing on AChE inhibitors, compounds structurally related to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide displayed potent inhibitory effects with IC50 values significantly lower than traditional treatments like donepezil . This suggests a potential role for this compound in managing Alzheimer's disease.
  • Cancer Therapeutics : A series of quinazoline derivatives were tested against various cancer cell lines, including A549 and HT-29. The results indicated that modifications at the C-4 position significantly influenced their anticancer activity, with some analogs exhibiting IC50 values comparable to established EGFR inhibitors like gefitinib .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • The trifluoromethyl group enhances lipophilicity and may improve binding interactions with target proteins.
  • The position and nature of substituents on the quinazoline ring are critical for determining biological activity.
  • Electron-withdrawing groups at specific positions can enhance inhibitory effects against both AChE and EGFR .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide exhibit significant anticancer properties. The quinazoline moiety is often associated with various biological activities, including inhibition of tumor growth and induction of apoptosis in cancer cells. Research highlights its potential as a lead compound for developing novel anticancer agents targeting specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinazolines have been reported to possess antibacterial and antifungal properties, making N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide a candidate for further investigation in the development of new antimicrobial agents .

Targeted Drug Delivery

The unique trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes. This property is crucial for drug delivery systems aimed at increasing the bioavailability of therapeutic agents .

Inhibition of Enzyme Activity

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For instance, studies have shown that quinazoline derivatives can inhibit kinases, which are critical in various signaling pathways related to cancer and inflammation .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, including compounds structurally related to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide). The results demonstrated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development as anticancer therapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial screening, several quinazoline derivatives were tested against standard bacterial strains. The results indicated that modifications to the quinazoline core significantly influenced antimicrobial activity, highlighting the importance of structural optimization in drug design .

類似化合物との比較

Structural Analogues and Substituent Effects

Key Structural Features and Comparisons

Compound Name Core Structure Substituents Linkage Biological Activity Reference
Target Compound Quinazoline 2-CF₃, 4-O-Ph-Acetamide Oxy Not reported (NR)
B2 () Phenoxyacetamide 4-CF₃-phenyl Ether NR
AJ5d () Quinazolin-thioacetamide 4-Fluorophenyl, 4-chlorophenyl Thio NR
Compound 5 () Quinazolinone-thioacetamide 4-Sulfamoylphenyl Thio Anti-inflammatory
Compound 30 () Thiazolotriazole-thioacetamide 4-CF₃-phenyl Thio NR

Quinazoline vs. Quinazolinone Cores: The target compound’s quinazoline core differs from quinazolinones (e.g., ) by lacking a ketone at position 4. This distinction affects electron distribution and binding affinity.

Trifluoromethyl (-CF₃) Substituent: The -CF₃ group at position 2 enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., B1 in ). Compounds like B2 () and thiazolotriazole derivatives () with -CF₃ show improved pharmacokinetic profiles, implying similar benefits for the target compound .

Oxy vs. Thio Linkages :

  • The oxy linkage in the target compound may confer greater oxidative stability compared to thioether-linked analogues (e.g., AJ5d in , compounds in ). Thioethers are prone to oxidation, which could limit their therapeutic utility .

Acetamide Variations :

  • The para-substituted acetamide in the target compound contrasts with ortho/meta substituents in others (e.g., ’s 2-Chloro-N-(4-fluorophenyl)acetamide). Para-substitution often enhances steric accessibility for target binding .

Molecular Weight and Solubility

  • The target compound’s molecular weight (~380–400 g/mol, estimated) is higher than simpler acetamides (e.g., ’s 232.16 g/mol) due to the quinazoline and trifluoromethyl groups. This may reduce aqueous solubility compared to smaller analogues .
  • Thio-linked compounds () exhibit lower melting points (~170–315°C) than oxygen-linked derivatives, suggesting the target compound may have higher thermal stability .

Q & A

Q. What are the established synthetic routes for synthesizing N-(4-((2-(trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide?

  • Methodological Answer : The synthesis typically begins with constructing the quinazolinone core, followed by functionalization steps. A common approach involves:

Core Preparation : Cyclization of anthranilic acid derivatives with trifluoromethyl-containing reagents to form the 2-trifluoromethylquinazolinone scaffold.

O-Arylation : Introducing the phenoxy group via nucleophilic aromatic substitution (e.g., using 4-aminophenol and a coupling agent).

Acetamide Formation : Reacting the intermediate with acetyl chloride or acetic anhydride under anhydrous conditions .
Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance yield.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms the quinazolinone core (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • In Vitro Screening :

Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) targeting EGFR or c-KIT due to structural similarity to quinazolinone-based kinase inhibitors .

Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC50 values to reference drugs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may skew results .
  • Structural Analog Comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Bioavailability Enhancement :

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to balance logP values (target range: 2–3) .

Prodrug Design : Mask the acetamide group with ester linkages to enhance absorption .

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Q. How can binding interactions with kinase targets be mechanistically validated?

  • Methodological Answer :
  • Biophysical Techniques :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for c-KIT or EGFR .

X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds with kinase active sites (e.g., hinge region interactions) .

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. What experimental designs address low synthetic yields during O-arylation?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) or copper(I) iodide for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve regioselectivity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways).
  • Resistance Testing : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) in resistant cell lines .
  • Combination Studies : Pair the compound with chemosensitizers (e.g., verapamil) to assess synergy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。